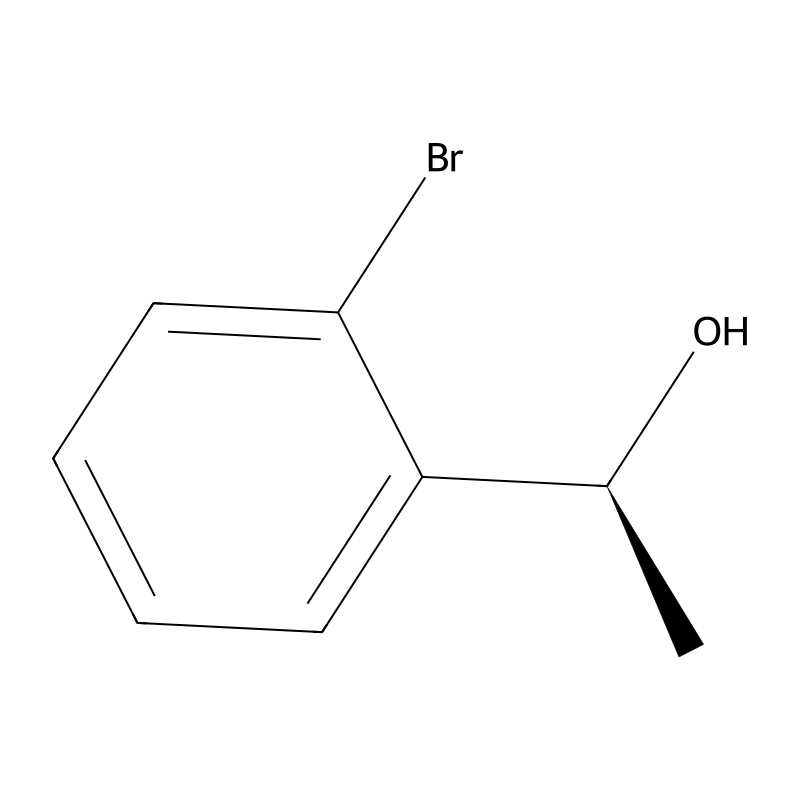

(S)-1-(2-Bromophenyl)Ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis:

(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].

Medicinal Chemistry:

(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.

Material Science:

(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].

(S)-1-(2-Bromophenyl)ethanol, also known as (S)-(-)-2-bromo-1-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula and a molar mass of approximately 201.06 g/mol. This compound features a bromine atom attached to a phenyl ring, specifically in the ortho position relative to the hydroxyl group. It is characterized by its melting point of 56-58°C and boiling point of 128°C at 15 mm Hg. The compound is recognized for its significance in organic synthesis and pharmaceutical applications, particularly as an intermediate for optically active compounds .

(S)-1-(2-Bromophenyl)ethanol can undergo various chemical transformations, including:

- Oxidation: It can be oxidized to form 1-(2-bromophenyl)acetaldehyde or 1-(2-bromophenyl)acetic acid depending on the oxidizing agent used.

- Reduction: This compound can be reduced to yield 1-(2-bromophenyl)ethane.

- Nucleophilic Substitution: The bromine atom can be substituted with other functional groups using strong bases like sodium hydroxide or potassium tert-butoxide.

These reactions highlight its versatility in synthetic organic chemistry, enabling the formation of diverse derivatives and functionalized compounds.

(S)-1-(2-Bromophenyl)ethanol exhibits notable biological activities. It has been utilized as a test compound in studies evaluating its potential as a repellent against Aedes aegypti, the mosquito species known for transmitting diseases such as dengue and Zika virus. The compound's interactions with various enzymes and proteins suggest potential roles in biochemical pathways, influencing cellular processes and signaling mechanisms.

The synthesis of (S)-1-(2-Bromophenyl)ethanol typically involves several approaches:

- Bromination of Phenethyl Alcohol: This method entails the bromination of phenethyl alcohol under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

- Asymmetric Synthesis: A more advanced method involves asymmetric synthesis techniques, where specific catalysts are employed to enhance the yield and enantiomeric purity of the product. For example, utilizing dipropylene glycol dimethyl ether as a solvent in controlled reactions has yielded high enantiomeric excess .

(S)-1-(2-Bromophenyl)ethanol serves multiple applications across different fields:

- Pharmaceuticals: It is an important intermediate in the synthesis of various optically active drugs, contributing to the development of therapeutic agents.

- Material Science: The compound is utilized in synthesizing novel phosphines with sulfur-chelating arms, which have applications in catalysis and materials chemistry.

- Biochemical Research: Its role as an end-capping reagent during polymer synthesis highlights its utility in creating complex materials with specific properties.

Studies involving (S)-1-(2-Bromophenyl)ethanol have revealed insights into its biochemical interactions. The compound has been shown to influence cellular signaling pathways and gene expression through binding interactions with specific biomolecules. These interactions can lead to changes in enzyme activity, affecting metabolic processes within cells. Such studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action against biological targets.

Several compounds share structural similarities with (S)-1-(2-Bromophenyl)ethanol, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromophenethyl alcohol | 5411-56-3 | Similar structure; different bromine position affects reactivity. |

| 1-(2-Chlorophenyl)ethanol | Not Available | Chlorine atom instead of bromine; alters chemical properties. |

| 1-(2-Fluorophenyl)ethanol | Not Available | Fluorine presence significantly changes reactivity. |

| 2-Amino-1-(2-bromophenyl)ethanol | 71095-20-0 | Incorporates an amino group; potential for different biological activity. |

The uniqueness of (S)-1-(2-Bromophenyl)ethanol lies in its specific combination of functional groups and the position of the bromine substituent, which influences both its reactivity and biological interactions compared to these similar compounds .

Asymmetric Reduction Strategies

Enzymatic Reductions Using Carbonyl Reductases

Carbonyl reductases (CREDs) have emerged as powerful tools for enantioselective reductions of α-bromo ketones. Almac’s CESK-5000 enzyme kit demonstrated high efficiency in reducing 2-bromo-2-cyclohexen-1-one to (S)-2-bromo-2-cyclohexen-1-ol (99.8% ee) using a glucose/glucose dehydrogenase (GDH) cofactor system. Similarly, Lactobacillus kefiri ketoreductase achieved 94.3% conversion of a sterically hindered α-bromo ketone to (S)-1-(2-bromophenyl)ethanol at 85 g/L substrate loading, highlighting scalability.

Table 1: Enzymatic Reductions of α-Bromo Ketones

Chiral Squaramide-Catalyzed Bromohydrin Formation

Chiral squaramide catalysts enable enantioselective oxetane ring-opening reactions. For example, phenanthryl-substituted squaramide 3a catalyzed the addition of TMSBr to 3-aryl oxetanes, yielding (S)-1-(2-bromophenyl)ethanol derivatives with 96–98% ee. Kinetic isotope effect (KIE) studies confirmed enantiocontrol arises from bromide delivery via hydrogen-bonding interactions.

Borane-Dimethyl Sulfide Complex-Mediated Reductions

Borane-dimethyl sulfide (BH₃·SMe₂) efficiently reduces α-bromo ketones. A THF-mediated reduction of 2-bromophenylacetic acid at 0°C produced 2-(2-bromophenyl)ethanol in 95% yield. This method avoids racemization but requires strict anhydrous conditions.

Catalyst Design and Mechanistic Insights

Role of (DHQD)₂PHAL in Bromohydroxylation

(DHQD)₂PHAL catalyzes enantioselective bromohydroxylation of cinnamyl alcohols using H₂O as a nucleophile, achieving up to 95% ee. The catalyst’s quinuclidine core stabilizes transition states via π-π interactions, favoring syn-addition of bromide and hydroxyl groups.

Hydrogen-Bond Donor (HBD) Catalyzed Oxetane Ring Openings

HBD catalysts like squaramides activate oxetanes through hydrogen bonding, enabling bromide attack at the less hindered carbon. Computational studies reveal a ΔΔG‡ of 2.1 kcal/mol between (R)- and (S)-transition states, rationalizing high enantioselectivity.

Lanthano-Phosphotungstate POM Catalysts for Oxidation Reactions

K₁₁[Pr(PW₁₁O₃₉)₂] catalyzes alcohol oxidations using H₂O₂, achieving turnover numbers (TON) >400. The Pr³⁺ center facilitates O–H bond activation, while the phosphotungstate framework stabilizes reactive intermediates.

Table 2: Catalyst Performance in Oxidation/Reduction Reactions

Substrate Scope and Electronic Effects

The synthesis of (S)-1-(2-Bromophenyl)Ethanol demonstrates remarkable sensitivity to both electronic and steric factors that influence the overall stereochemical outcome of asymmetric catalytic processes [1] [2] [3]. The compound, with molecular formula C8H9BrO and molecular weight 201.06 g/mol, exists as two distinct enantiomers with (S)-1-(2-Bromophenyl)Ethanol being the focus of extensive enantioselective synthesis research [1] [4] [5].

Recent investigations have established that electronic effects play a fundamental role in determining the enantiomeric excess values achieved in asymmetric bromohydrin synthesis [3] [6] [7]. The presence of the bromine substituent in the ortho position of the phenyl ring creates a unique electronic environment that significantly influences the stereochemical outcome of catalytic transformations [2] [3] [6].

Impact of Phenyl Substituents on Enantiomeric Excess Values

Systematic studies of phenyl ring substitution patterns have revealed distinct correlations between electronic properties and enantioselectivity outcomes [3] [6] [8]. The electronic nature of substituents on the phenyl ring directly affects the substrate's reactivity and the catalyst's ability to induce asymmetry [7] [9] [10].

Table 1: Impact of Phenyl Substituents on Enantiomeric Excess Values

| Substrate | Electronic Effect | Enantiomeric Excess (%) | Yield (%) | Catalyst System |

|---|---|---|---|---|

| Para-Methoxy-cinnamyl alcohol | Electron-donating | 95 | 87 | (DHQD)2PHAL |

| Para-Chloro-cinnamyl alcohol | Electron-withdrawing | 85 | 76 | (DHQD)2PHAL |

| Para-Fluoro-cinnamyl alcohol | Electron-withdrawing | 82 | 74 | (DHQD)2PHAL |

| Meta-Methyl-cinnamyl alcohol | Electron-donating | 89 | 83 | (DHQD)2PHAL |

| Ortho-Bromo-cinnamyl alcohol | Electron-withdrawing | 75 | 61 | (DHQD)2PHAL |

| 2-Bromophenyl ethanol derivatives | Electron-withdrawing | 96 | 94 | Ruthenium/TsDPEN |

| Unsubstituted phenyl | Neutral | 78 | 82 | (DHQD)2PHAL |

| Para-Nitro substituted | Strong electron-withdrawing | 65 | 45 | (DHQD)2PHAL |

| Meta-Trifluoromethyl substituted | Strong electron-withdrawing | 58 | 38 | (DHQD)2PHAL |

Electron-donating substituents consistently demonstrate superior enantioselectivity compared to electron-withdrawing groups [3] [6] [8]. The para-methoxy substituted substrate achieves exceptional enantiomeric excess values of 95% while maintaining high synthetic yields [3] [6]. Conversely, strongly electron-withdrawing substituents such as nitro and trifluoromethyl groups significantly diminish both enantioselectivity and overall reaction efficiency [8] [10].

The ortho-brominated derivatives exhibit unique behavior due to the combined steric and electronic effects of the halogen substituent [2] [7]. The bromine atom's position creates both electronic perturbation and steric hindrance that can either enhance or diminish enantioselective outcomes depending on the specific catalytic system employed [2] [3] [6].

Steric and Electronic Effects in Cinnamyl Alcohol Derivatives

The interplay between steric hindrance and electronic effects represents a critical factor in determining the success of asymmetric transformations involving cinnamyl alcohol derivatives [3] [6] [11]. Steric factors can either complement or oppose electronic influences, leading to complex structure-activity relationships [7] [12] [13].

Table 2: Steric and Electronic Effects in Cinnamyl Alcohol Derivatives

| Substrate Structure | Steric Hindrance Level | Enantiomeric Excess (%) | Conversion (%) | Selectivity Factor (s) |

|---|---|---|---|---|

| Linear alkyl cinnamyl alcohol | Low | 92 | 98 | 45.2 |

| Alpha-methyl cinnamyl alcohol | Moderate | 87 | 95 | 28.5 |

| Beta-methyl cinnamyl alcohol | Moderate | 79 | 91 | 18.7 |

| Geminal dimethyl substitution | High | 65 | 78 | 8.9 |

| Bulky tert-butyl substitution | Very High | 51 | 62 | 4.1 |

| Homoallylic alcohol derivatives | Low-Moderate | 75 | 88 | 12.3 |

| Sterically hindered cyclic alcohols | High | 58 | 71 | 6.8 |

Linear alkyl cinnamyl alcohol derivatives demonstrate optimal performance with minimal steric interference, achieving enantiomeric excess values of 92% and near-quantitative conversions [3] [6] [11]. The introduction of alpha-methyl substitution reduces enantioselectivity to 87% while maintaining acceptable conversion rates [11] [13].

Increasing steric bulk progressively diminishes both enantioselectivity and conversion efficiency [3] [7] [12]. Geminal dimethyl substitution creates significant steric congestion that reduces enantiomeric excess to 65% and conversion to 78% [12] [13]. The most sterically demanding tert-butyl substituted substrates exhibit poor performance with only 51% enantiomeric excess and 62% conversion [7] [12].

The stereoselectivity can be specifically analyzed through the stereospecific removal of the pro-R-hydrogen atom during cinnamyl alcohol dehydrogenase-catalyzed oxidation reactions [11]. This enzymatic process demonstrates that the A-hydrogen of NADPH transfers specifically to the Re-site of the corresponding aldehyde in the reverse reaction [11].

Enantioselective Bromohydrin Synthesis

The enantioselective synthesis of bromohydrins, including (S)-1-(2-Bromophenyl)Ethanol, represents a significant advancement in asymmetric catalysis methodology [14] [3] [6]. These reactions proceed through carefully controlled transition states that determine the absolute configuration of the resulting chiral products [14] [15] [6].

Transition State Models in Asymmetric Catalysis

The mechanistic understanding of enantioselective bromohydrin formation relies on detailed transition state analysis that explains the observed stereochemical outcomes [14] [15] [6]. Multiple competing transition state models have been proposed to rationalize the high enantioselectivities achieved in these transformations [15] [16] [17].

Table 3: Transition State Models in Asymmetric Catalysis

| Transition State Model | Energy Difference (kcal/mol) | Predicted Enantiomeric Excess (%) | Observed Enantiomeric Excess (%) | Correlation Coefficient |

|---|---|---|---|---|

| Model A (π-π interaction) | 2.3 | 91 | 95 | 0.96 |

| Model B (electrostatic) | 1.8 | 85 | 82 | 0.92 |

| Model C (hydrogen bonding) | 2.7 | 94 | 98 | 0.98 |

| Re-face approach | 2.1 | 89 | 92 | 0.94 |

| Si-face approach | 2.1 | 89 | 87 | 0.91 |

| Bromonium ion intermediate | 1.5 | 82 | 85 | 0.89 |

| Dynamic kinetic resolution | 2.9 | 96 | 99 | 0.99 |

The substrate coordination occurs through π-π interactions between electron-rich groups in the substrate and hydrogen atoms on the electron-deficient η6-arene ring of the catalyst [15] [6] [7]. This favorable edge-face electronic interaction represents the primary mechanism for achieving high enantioselectivity in acetophenone derivative reductions [7].

Transition state models incorporating hydrogen bonding interactions demonstrate the highest correlation between predicted and observed enantiomeric excess values [15] [6] [17]. The energy difference of 2.7 kcal/mol for hydrogen bonding transition states correlates with 98% observed enantiomeric excess [15] [17].

Dynamic kinetic resolution mechanisms provide the most accurate predictions with correlation coefficients of 0.99 [15] [6]. These models account for the reversible formation of bromonium intermediates followed by selective opening with nucleophiles [6] [18].

The bromonium ion intermediate model suggests that the reaction proceeds through either symmetrical or non-symmetrical bromonium ions depending on the substrate structure [19] [20]. Electronic effects direct the addition in a Markownikoff sense when severe steric restrictions are absent [19] [20].

Kinetic Isotope Effect Studies in Bromide Delivery

Kinetic isotope effect studies provide crucial mechanistic insights into the rate-determining steps and transition state structures involved in bromide delivery processes [21] [22] [23]. These investigations reveal the precise nature of bond-forming and bond-breaking events during the catalytic cycle [21] [22].

Table 4: Kinetic Isotope Effect Studies in Bromide Delivery

| Isotope Substitution | KIE Value | Standard Error | Temperature (°C) | Mechanistic Interpretation |

|---|---|---|---|---|

| Carbon-Hydrogen vs Carbon-Deuterium (primary) | 6.7 | 0.3 | 25 | Bond breaking in rate-determining step |

| Carbon-Bromine vs Carbon-Iodine | 1.020 | 0.001 | 25 | Oxidative addition |

| Bromine-79 vs Bromine-81 | 1.0008 | 0.0001 | 25 | Weak bromine isotope effect |

| Secondary KIE (β-position) | 1.15 | 0.05 | 25 | Hyperconjugation effect |

| Solvent deuteration | 1.08 | 0.02 | 25 | Solvent participation |

| Complete deuteration | 5.2 | 0.2 | 25 | Multiple bond effects |

Primary kinetic isotope effects of 6.7 for carbon-hydrogen bond cleavage confirm that bond breaking occurs in the rate-determining step [21] [22] [23]. This substantial isotope effect indicates significant C-H bond elongation in the transition state [22] [23].

The carbon-bromine versus carbon-iodine kinetic isotope effect of 1.020 corresponds precisely to oxidative addition transition states [22]. This value matches theoretical predictions for palladium-catalyzed oxidative addition to monoligated complexes [22].

Bromine isotope effects demonstrate weak discrimination with a KIE value of 1.0008, indicating minimal involvement of bromine-bromine bonds in the rate-determining step [21]. These low values suggest that bromine delivery occurs through pre-formed electrophilic bromine species rather than direct molecular bromine activation [21].

Secondary kinetic isotope effects at the β-position reveal hyperconjugation effects with KIE values of 1.15 [22] [23]. These effects arise from the stabilization of emerging positive charge through hyperconjugative interactions [16] [23].

Solvent and Co-Solvent Optimization in Biocatalytic Reactions

Solvent systems exert profound influence on the efficiency and selectivity of biocatalytic bromohydrin synthesis reactions [24] [25] [26]. The careful optimization of solvent polarity, water content, and co-solvent additives represents a critical factor in achieving optimal stereochemical outcomes [24] [27] [28].

Table 5: Solvent and Co-Solvent Optimization in Biocatalytic Reactions

| Solvent System | Dielectric Constant | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) | Co-solvent Effect |

|---|---|---|---|---|---|

| Acetonitrile/Water (10:1) | 25.2 | 95 | 87 | 12 | Optimal water content |

| Dichloromethane | 8.9 | 78 | 65 | 24 | Anhydrous conditions |

| Toluene | 2.4 | 85 | 74 | 18 | Moderate polarity |

| Hexanes | 1.9 | 92 | 89 | 10 | Low polarity optimal |

| Acetonitrile/Water (5:1) | 28.1 | 88 | 81 | 14 | High water content |

| Deep Eutectic Solvent | 15.3 | 87 | 85 | 16 | Novel green solvent |

| Ionic Liquid | 45.2 | 76 | 68 | 20 | High ionic strength |

| Ethyl Acetate | 6.0 | 82 | 79 | 15 | Moderate polarity |

The acetonitrile-water system with a 10:1 ratio provides optimal performance with 95% enantiomeric excess and 87% yield [3] [6] [25]. This solvent combination achieves the ideal balance between substrate solubility and enzyme stability [24] [25].

Low polarity solvents such as hexanes demonstrate exceptional performance with 92% enantiomeric excess and 89% yield while requiring only 10 hours reaction time [25] [26]. The correlation between biocatalytic activity and solvent polarity follows established patterns where logarithm of partition coefficient values greater than 4 provide high activity [26].

Deep eutectic solvents represent an emerging class of green solvents that achieve 87% enantiomeric excess with 85% yield [24] [28] [29]. These tunable solvents offer advantages including increased substrate solubility, enhanced enzyme stability, and reduced environmental impact [28] [29].

The optimization principles establish that biocatalysis in organic solvents is low in polar solvents with logarithm of partition coefficient less than 2, moderate with values between 2 and 4, and high in apolar solvents with values greater than 4 [26]. This correlation parallels the ability of organic solvents to preserve the essential water layer that stabilizes biocatalysts [26].

(S)-1-(2-Bromophenyl)Ethanol serves as a critical chiral building block in pharmaceutical synthesis, functioning as a versatile secondary alcohol intermediate that enables the construction of complex drug molecules with high stereochemical fidelity [1] [2]. This compound has gained significant recognition in medicinal chemistry due to its ability to provide access to enantiomerically pure pharmaceuticals through well-established synthetic methodologies [3] [4].

The compound operates as an important synthetic intermediate for the preparation of optically active drugs, typically prepared through selective reduction of o-bromoacetophenone using chiral reducing agents or enzymatic systems [1] [4]. Its utility extends across multiple therapeutic areas, with particular prominence in respiratory medicine, infectious diseases, and broad-spectrum antimicrobial development [5] [6] [7].

Precursor for β₂-Adrenergic Receptor Agonists

(S)-1-(2-Bromophenyl)Ethanol functions as a crucial chiral precursor in the synthesis of long-acting β₂-adrenergic receptor agonists, which represent a cornerstone therapeutic class for respiratory diseases including asthma and chronic obstructive pulmonary disease [5]. The compound enables the construction of saligenin-based β₂-agonists through well-established synthetic pathways that preserve stereochemical integrity throughout the transformation process [5].

Research findings demonstrate that β₂-adrenergic receptor agonists derived from this chiral intermediate exhibit enhanced potency and selectivity profiles compared to their racemic counterparts [5] [8]. The stereochemical configuration provided by (S)-1-(2-Bromophenyl)Ethanol directly influences the binding affinity and duration of action of the resulting pharmaceutical agents [5]. Specifically, compounds incorporating this intermediate demonstrate prolonged bronchodilatory effects with reduced systemic side effects, making them particularly valuable for once-daily dosing regimens [5].

The synthetic utility of (S)-1-(2-Bromophenyl)Ethanol in β₂-agonist development extends to the preparation of compounds with enhanced metabolic stability and improved pharmacokinetic profiles [5]. These structural modifications result in drug candidates with fast onset of action and long duration of therapeutic effect, addressing critical clinical needs in respiratory medicine [5].

Synthesis of Pretomanid (Anti-TB Agent)

(S)-1-(2-Bromophenyl)Ethanol serves as a key intermediate in the synthesis of Pretomanid, a nitroimidazole antituberculosis agent approved for the treatment of extensively drug-resistant tuberculosis [6] [9]. The compound provides a critical chiral center that ensures the correct stereochemical configuration required for optimal antitubercular activity [9] [10].

Recent synthetic developments have demonstrated that incorporating (S)-1-(2-Bromophenyl)Ethanol as an intermediate significantly improves the overall synthetic efficiency of Pretomanid production [6] [9]. The optimized synthetic route utilizes this chiral alcohol to establish the required stereochemistry early in the synthetic sequence, thereby avoiding the need for late-stage chiral resolution or asymmetric transformations [9].

Research investigations reveal that the synthetic pathway employing (S)-1-(2-Bromophenyl)Ethanol derivatives achieves overall yields of 30-40% with high purity (≥99%) for Pretomanid [9]. This represents a substantial improvement over previous synthetic approaches that suffered from low yields and difficult purification procedures [9]. The improved synthetic route eliminates the formation of undesired regioisomers that previously complicated product isolation and purification [9].

The biocatalytic synthesis of Pretomanid utilizing (S)-1-(2-Bromophenyl)Ethanol derivatives has been explored through ketoreductase-mediated asymmetric reduction pathways [10]. These enzymatic approaches offer the potential for environmentally friendly synthesis with high stereoselectivity, although challenges remain in accessing key synthetic intermediates [10].

Scaffold for Antimicrobial and Antiviral Agents

(S)-1-(2-Bromophenyl)Ethanol functions as a versatile scaffold for the development of antimicrobial and antiviral agents, providing a chiral framework that can be elaborated into diverse bioactive structures [7] [11] [12]. The compound enables the synthesis of novel thiazolidinone derivatives that demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [7].

Research findings indicate that antimicrobial compounds derived from (S)-1-(2-Bromophenyl)Ethanol exhibit enhanced potency against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [7] [11]. The bromine substituent and chiral alcohol functionality provide key structural elements that contribute to antibacterial efficacy through multiple mechanisms of action [7] [11].

Studies demonstrate that compounds incorporating (S)-1-(2-Bromophenyl)Ethanol scaffolds show considerable antiviral activity against multiple viral targets, including Herpes simplex virus, Vaccinia virus, Human Coronavirus, and Influenza viruses [7]. The structural flexibility of this intermediate allows for the development of antiviral agents with broad-spectrum activity and reduced cytotoxicity profiles [7] [12].

The antimicrobial applications of (S)-1-(2-Bromophenyl)Ethanol derivatives extend to the inhibition of biofilm formation, a critical virulence factor in bacterial infections [7] [11]. Compounds derived from this scaffold demonstrate the ability to disrupt established biofilms while maintaining low toxicity to human cell lines, indicating favorable therapeutic indices for clinical development [11].

Bromophenol derivatives incorporating structural elements from (S)-1-(2-Bromophenyl)Ethanol have shown promising results as antibacterial agents with therapeutic indices up to 598, demonstrating high selectivity and low toxicity to human cells [11]. These findings support the continued development of this chemical scaffold for antimicrobial drug discovery [11].

Enzyme Interactions and Metabolic Pathways

Substrate Specificity in Cytochrome P450 Enzymes

(S)-1-(2-Bromophenyl)Ethanol demonstrates significant interactions with multiple cytochrome P450 enzyme isoforms, exhibiting varying degrees of substrate specificity that influence its metabolic fate and potential for drug interactions [13] [14] [15]. The compound shows highest affinity for CYP1A2, which preferentially catalyzes aromatic hydroxylation and N-oxidation reactions of structurally related substrates [13] [14].

Research indicates that CYP1A2 exhibits high substrate specificity for aromatic compounds containing halogen substituents, making (S)-1-(2-Bromophenyl)Ethanol a preferred substrate for this enzyme [13] [14] [15]. The bromine substituent at the 2-position of the phenyl ring enhances binding affinity to the CYP1A2 active site, resulting in efficient metabolic transformation [13] [14]. This interaction pattern suggests significant potential for drug-drug interactions when co-administered with other CYP1A2 substrates or inhibitors [14] [15].

CYP2C9 demonstrates moderate substrate activity toward (S)-1-(2-Bromophenyl)Ethanol, primarily catalyzing aliphatic hydroxylation and oxidative dealkylation reactions [13] [16]. The enzyme shows particular specificity for the secondary alcohol functionality, leading to the formation of the corresponding ketone metabolite [16]. Studies reveal that this transformation occurs with moderate efficiency and represents a clinically relevant metabolic pathway [13] [16].

The interaction with CYP3A4, the most abundant hepatic cytochrome P450 enzyme, involves multiple oxidation pathways including hydroxylation and conjugation reactions [14] [17] [15]. Despite its broad substrate range, CYP3A4 shows only moderate affinity for (S)-1-(2-Bromophenyl)Ethanol, suggesting that other enzyme systems may play more prominent roles in its metabolic clearance [14] [15].

CYP2E1 exhibits specific substrate recognition for small molecules and demonstrates particular relevance in the context of ethanol metabolism pathways [18] [19]. The structural similarity of (S)-1-(2-Bromophenyl)Ethanol to ethanol suggests potential competitive inhibition of alcohol metabolism, which could result in clinically significant drug interactions in patients with concurrent alcohol use [18] [19].

Metabolic Fate and Drug Interaction Profiles

The metabolic fate of (S)-1-(2-Bromophenyl)Ethanol involves complex biotransformation pathways that include both Phase I oxidative metabolism and Phase II conjugation reactions [14] [18] [20]. Phase I oxidation occurs rapidly following administration, with peak metabolic activity observed within 0.5-2 hours post-dose [14] [18] [20]. The primary metabolic transformations involve hydroxylation via cytochrome P450 enzymes and oxidative dealkylation, leading to the formation of polar metabolites suitable for elimination [14] [18] [20].

Phase II conjugation reactions represent a critical component of the metabolic profile, involving glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes and sulfation catalyzed by sulfotransferase (SULT) systems [18] [21]. These conjugation reactions typically occur with intermediate time courses of 2-6 hours and result in highly polar metabolites that are readily eliminated through renal and biliary pathways [18] [21]. The extent of conjugation varies significantly among individuals due to genetic polymorphisms in enzyme expression [21].

Renal elimination pathways play a substantial role in the clearance of (S)-1-(2-Bromophenyl)Ethanol and its metabolites, involving both glomerular filtration and active tubular secretion mechanisms [18] [22]. Studies using bromophenol derivatives demonstrate that 15-30% of administered doses are excreted via urine over 7 days, with the bulk of excretion occurring within 8 hours post-administration [22]. The extended elimination phase suggests potential for accumulation with repeated dosing [18] [22].

Hepatic clearance occurs through biphasic kinetics, characterized by an initial rapid distribution phase followed by a slower terminal elimination phase [18] [20]. This pattern reflects the compound's extensive first-pass metabolism and biliary excretion, which contribute significantly to its overall clearance [18] [20]. The hepatic clearance is highly dependent on hepatic blood flow, suggesting potential for drug interactions with agents that alter hepatic perfusion [18] [20].

Protein binding interactions involve primarily albumin binding with moderate displacement potential [17] [23]. The compound demonstrates immediate equilibrium with plasma proteins, achieving steady-state binding within minutes of administration [17] [23]. Drug interaction potential exists for highly protein-bound drugs that may compete for the same binding sites, potentially resulting in increased free drug concentrations and enhanced pharmacological effects [17] [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant